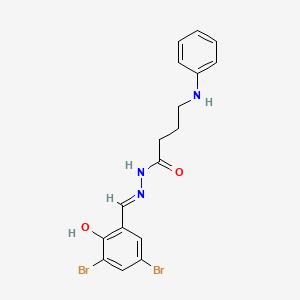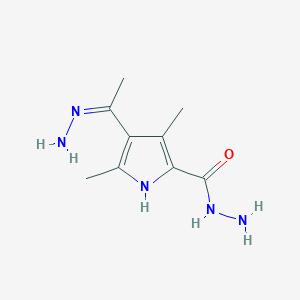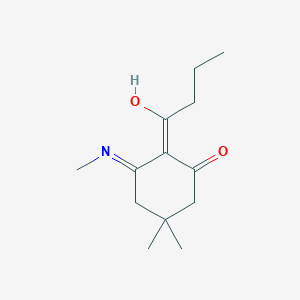![molecular formula C18H28F2N2O B6002921 2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6002921.png)
2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperazine family of compounds and is commonly referred to as DF-MPPE. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is not fully understood. However, studies have shown that the compound acts on several neurotransmitter systems, including serotonin, norepinephrine, dopamine, and opioids. DF-MPPE is believed to act as a partial agonist or antagonist at these receptors, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
DF-MPPE has been shown to have various biochemical and physiological effects in animal models. Some of these effects include:
1. Increased Serotonin and Norepinephrine Levels: DF-MPPE has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and emotions.
2. Decreased Pain Perception: DF-MPPE has been shown to decrease pain perception in animal models of pain.
3. Decreased Drug Seeking Behavior: DF-MPPE has been shown to decrease drug seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its specificity for certain neurotransmitter systems. The compound can be used to study the effects of manipulating these systems in animal models. However, one of the limitations of using DF-MPPE is its potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol. Some of these directions include:
1. Clinical Trials: DF-MPPE has shown promise in animal models of anxiety, depression, pain, and addiction. Future research should focus on conducting clinical trials to determine the safety and efficacy of the compound in humans.
2. Development of New Compounds: DF-MPPE is a member of the piperazine family of compounds, which has been shown to have potential therapeutic applications. Future research should focus on developing new compounds with improved specificity and efficacy.
3. Mechanistic Studies: Future research should focus on elucidating the mechanism of action of DF-MPPE at the molecular level. This will help to better understand the compound's effects on neurotransmitter systems and aid in the development of new compounds with improved efficacy and specificity.
Conclusion:
2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is a promising compound for the treatment of anxiety, depression, pain, and addiction. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. DF-MPPE acts on several neurotransmitter systems, including serotonin, norepinephrine, dopamine, and opioids. The compound has various biochemical and physiological effects in animal models and has advantages and limitations for lab experiments. Future research should focus on conducting clinical trials, developing new compounds, and elucidating the mechanism of action of DF-MPPE.
Synthesemethoden
The synthesis of 2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been achieved using different methods. One of the most common methods involves the reaction of 2-(2,5-difluorobenzyl)-1-(3-methylbutyl)piperazine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is isolated using standard purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various scientific research studies. Some of the areas of research include:
1. Treatment of Anxiety and Depression: Several studies have shown that DF-MPPE has anxiolytic and antidepressant effects in animal models. The compound is believed to act on the serotonin and norepinephrine neurotransmitter systems, which are involved in the regulation of mood and emotions.
2. Pain Management: DF-MPPE has been shown to have analgesic effects in animal models of pain. The compound is believed to act on the opioid and noradrenergic systems, which are involved in the regulation of pain perception.
3. Addiction Treatment: DF-MPPE has been studied for its potential use in the treatment of drug addiction. The compound is believed to act on the dopamine and opioid systems, which are involved in the reward pathways of the brain.
Eigenschaften
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28F2N2O/c1-14(2)5-7-22-9-8-21(13-17(22)6-10-23)12-15-11-16(19)3-4-18(15)20/h3-4,11,14,17,23H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIOAWMWYBSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6002856.png)

![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)

![1-(2-methoxyethyl)-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002908.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)
![2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6002923.png)

